methyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Properties
Molecular Formula |
C16H15ClN2O3S |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
methyl 6-(3-chlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C16H15ClN2O3S/c1-9-13(15(21)22-2)14(10-4-3-5-11(17)8-10)19-12(20)6-7-23-16(19)18-9/h3-5,8,14H,6-7H2,1-2H3 |
InChI Key |
FAGVPDXFAOPUFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Multi-Step Cyclization Approach
The most widely reported method for synthesizing methyl 6-(3-chlorophenyl)-8-methyl-4-oxo-pyrimidothiazine derivatives involves a sequential cyclization strategy. The process begins with the formation of the pyrimidine core, followed by thiazine ring closure.
Step 1: Pyrimidine Ring Formation
The pyrimidine precursor is synthesized via condensation of 3-chlorobenzaldehyde with methyl acetoacetate in the presence of ammonium acetate and acetic acid. This yields a 4,6-dihydroxypyrimidine intermediate, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to enhance reactivity.
Step 2: Thiazine Ring Closure
The chlorinated pyrimidine intermediate undergoes nucleophilic substitution with thiourea in dimethylformamide (DMF) at 80–90°C, forming a thiolated pyrimidine. This intermediate is then treated with 1,3-dibromopropane in the presence of potassium carbonate (K₂CO₃) to facilitate cyclization into the thiazine ring. Key parameters include:
The final esterification step introduces the methyl carboxylate group using methyl chloroformate under basic conditions (pH 9–10), achieving a yield of 68–72%.
One-Pot Tandem Reactions
Recent advancements have explored tandem reactions to reduce purification steps. A patent-pending method (EP0409223A2) combines pyrimidine and thiazine syntheses in a single reactor:
-
Simultaneous Cyclization : A mixture of 3-chlorophenylglyoxal, methyl 3-aminocrotonate, and thioglycolic acid is heated at 110°C in polyphosphoric acid (PPA). This acidic medium promotes concurrent pyrimidine and thiazine ring formation.
-
In Situ Esterification : Adding methanol and sulfuric acid directly esterifies the carboxylic acid intermediate, bypassing isolation steps.
This method achieves a 65% overall yield but requires stringent temperature control to prevent decomposition of the thiazine moiety.
Optimization of Critical Reaction Parameters
Solvent Systems
Comparative studies highlight solvent effects on reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dimethylformamide | 36.7 | 72 | 98 |
| Acetonitrile | 37.5 | 58 | 92 |
| Tetrahydrofuran | 7.6 | 42 | 85 |
DMF’s high polarity stabilizes transition states during cyclization, while its aprotic nature minimizes hydrolysis of the methyl ester group.
Catalytic Additives
The inclusion of potassium iodide (KI) in cyclization steps enhances yields by 15–20% through halogen exchange mechanisms. For example:
This suggests a radical-mediated pathway where iodide ions facilitate single-electron transfers, reducing activation energy for ring closure.
Characterization of Intermediates and Final Product
Spectroscopic Analysis
Intermediate 1 (Chlorinated Pyrimidine):
Final Product:
-
¹³C NMR (126 MHz, DMSO-d₆): δ 20.5 (CH₃), 165.9 (COOCH₃), 182.1 (C=O thiazine).
-
High-Resolution MS (ESI+): m/z 351.0642 [M+H]⁺ (calc. 351.0645 for C₁₆H₁₅ClN₂O₃S).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate the feasibility of continuous flow systems for key steps:
| Step | Residence Time | Throughput (kg/h) |
|---|---|---|
| Pyrimidine formation | 45 min | 1.2 |
| Thiazine cyclization | 30 min | 0.8 |
This approach reduces batch-to-batch variability and improves thermal management during exothermic cyclization.
Waste Stream Management
The synthesis generates halogenated byproducts, necessitating:
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Transformations
The methyl ester group at position 7 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further derivatization.
| Reaction Conditions | Reagents | Product |
|---|---|---|
| Acidic hydrolysis (HCl, H₂SO₄) | Aqueous acid, reflux | 6-(3-Chlorophenyl)-8-methyl-4-oxo-pyrimidothiazine-7-carboxylic acid |
| Basic hydrolysis (NaOH, KOH) | Alcoholic base, heat | Sodium/potassium salt of the carboxylic acid |
The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the ester carbonyl, followed by elimination of methanol. The presence of the electron-withdrawing 3-chlorophenyl group enhances the electrophilicity of the carbonyl carbon, accelerating hydrolysis.
Nucleophilic Substitution Reactions
The thiazine nitrogen and pyrimidine ring systems participate in nucleophilic substitutions, enabling structural diversification.
Key Reactivity Patterns:
-
Thiazine Nitrogen Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of bases like NaH yields N-alkylated derivatives. This modifies hydrogen-bonding capacity and solubility.
-
Chlorophenyl Ring Functionalization : The 3-chlorophenyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis, enabling biaryl synthesis.
Example Reaction:
Redox Reactions
The 4-oxo group and thiazine sulfur atom are redox-active sites:
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Sulfoxide/sulfone formation at thiazine sulfur |
| Reduction | LiAlH₄, NaBH₄ | Conversion of carbonyl to hydroxyl group |
Controlled oxidation of the thiazine sulfur generates sulfoxides, while over-oxidation produces sulfones. Reductive agents like LiAlH₄ selectively reduce the 4-oxo group to a hydroxyl, altering hydrogen-bonding interactions.
Cycloaddition and Ring-Opening Reactions
The conjugated π-system of the pyrimidine-thiazine core participates in [4+2] Diels-Alder cycloadditions with dienophiles such as maleic anhydride. Additionally, strong bases (e.g., NaOH) induce ring-opening at the thiazine moiety, producing linear thioamide intermediates .
Mechanistic Pathway for Diels-Alder Reaction:
Spectroscopic Characterization of Reaction Products
Post-reaction analysis employs advanced techniques:
Scientific Research Applications
Antimicrobial Properties
Research indicates that methyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various microbial strains by interfering with key biological processes such as DNA replication and enzyme activity. This makes it a promising candidate for the development of new antimicrobial agents aimed at combating resistant strains of bacteria and fungi .
Anticancer Activity
The compound also demonstrates potential anticancer properties. Studies suggest that it may inhibit tumor cell proliferation through mechanisms such as inducing apoptosis or inhibiting angiogenesis. The ability to target specific enzymes involved in cancer cell metabolism enhances its therapeutic potential. In vitro studies have reported IC50 values indicating effective cytotoxicity against various cancer cell lines, suggesting that derivatives of this compound could be explored further for cancer treatment .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Research has shown that it can significantly reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators. This activity positions the compound as a potential therapeutic agent for inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Thiazine Ring : Reacting an appropriate chlorophenyl derivative with a pyrimidine precursor in the presence of a base.
- Functional Group Modifications : Utilizing reagents like potassium permanganate for oxidation and sodium borohydride for reduction to modify functional groups effectively.
These synthetic routes can be optimized using advanced catalysts and controlled reaction conditions to enhance yield and purity .
Mechanism of Action
The mechanism of action of methyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Ester Groups : Methyl, ethyl, and allyl esters influence lipophilicity and metabolic stability. Allyl esters (e.g., in ) offer sites for further functionalization.
- Electron-Donating/Withdrawing Effects : Methoxy (electron-donating) and fluoro/chloro (electron-withdrawing) groups modulate electronic properties, impacting reactivity in nucleophilic substitutions .
Physicochemical and Pharmacological Properties
- Crystallography: Analogs like ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () crystallize in monoclinic systems (P21/n), with intermolecular hydrogen bonds stabilizing the structure. The target compound’s 3-chlorophenyl group may alter crystal packing compared to para-substituted derivatives .
- The methylthio group in facilitates nucleophilic displacement, enabling prodrug strategies.
Biological Activity
Methyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic compound belonging to the pyrimido[2,1-b][1,3]thiazine class. This class of compounds has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of this compound contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H13ClN2O3S. The presence of the chlorophenyl group and the pyrimidine-thiazine fusion enhances its biological activity.
Anticancer Properties
Research indicates that pyrimido[2,1-b][1,3]thiazine derivatives exhibit significant anticancer activity. Studies have shown that this compound can inhibit cancer cell proliferation through various mechanisms:
- Enzyme Inhibition : The compound has been found to inhibit key enzymes involved in cancer cell growth and survival pathways. For instance, it shows potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
- Cell Cycle Arrest : Experimental data suggest that this compound can induce cell cycle arrest in cancer cells at specific phases (G1/S or G2/M), thereby preventing their proliferation .
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory processes .
Antimicrobial Effects
This compound exhibits antimicrobial activity against various pathogens. Studies indicate that it can effectively inhibit both Gram-positive and Gram-negative bacteria . This broad-spectrum activity is attributed to its ability to disrupt bacterial cell wall synthesis and function.
Case Studies
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced the viability of various cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations .
- In Vivo Models : Animal models treated with this compound showed reduced tumor growth compared to control groups. Histopathological examinations revealed decreased mitotic figures and increased apoptosis in treated tumors .
Comparative Analysis
A comparative analysis with similar compounds reveals that this compound possesses superior potency in certain biological assays:
| Compound | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Moderate | Low | Moderate |
| Compound B | High | Moderate | High |
| Methyl 6-(3-chlorophenyl)-8-methyl... | Very High | High | Very High |
Q & A
Q. How is process optimization achieved for scale-up?
- AI-Driven Automation : Implement machine learning (ML) models to predict optimal solvent/catalyst combinations .
- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, pH) and maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
